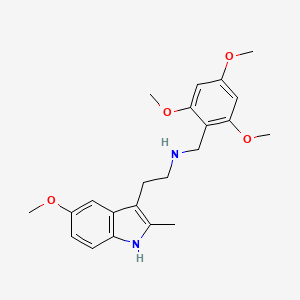![molecular formula C19H21ClN2O3S B15006055 5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group, which is known for its antibacterial properties, and an indole moiety, which is a common structure in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . The indole moiety can interact with various receptors and enzymes, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-METHOXYBENZENESULFONAMIDE: Similar structure but lacks the indole moiety.
N-[2-(1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENESULFONAMIDE: Similar structure but lacks the chloro substituent.
Uniqueness
The uniqueness of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE lies in its combination of the indole moiety and the sulfonamide group, which imparts a unique set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-12-5-4-6-16-15(13(2)22-19(12)16)9-10-21-26(23,24)18-11-14(20)7-8-17(18)25-3/h4-8,11,21-22H,9-10H2,1-3H3 |
InChI Key |
DCUWMYZHCMHVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15005979.png)
![2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15005995.png)
![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15006002.png)
![4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)


![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)

![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)

